Cas no 1804275-88-4 (Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate)

Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate
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- インチ: 1S/C12H10BrNO3/c1-17-12(16)9-3-2-8(5-11(15)6-13)10(4-9)7-14/h2-4H,5-6H2,1H3
- InChIKey: KKIFNXKTDAABLX-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC(C(=O)OC)=CC=1C#N)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 67.2
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014856-500mg |
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate |
1804275-88-4 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
Alichem | A015014856-250mg |
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate |
1804275-88-4 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
Alichem | A015014856-1g |
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate |
1804275-88-4 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoateに関する追加情報
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate: A Comprehensive Overview
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate (CAS No. 1804275-88-4) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate.
Chemical Structure and Properties
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate is a derivative of benzoic acid, featuring a methyl ester group, a bromoalkyl substituent, and a cyano group. The presence of these functional groups imparts distinct chemical properties to the molecule. The bromoalkyl moiety makes it an excellent electrophilic substrate for various nucleophilic substitution reactions, while the cyano group can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, providing additional synthetic flexibility.
The molecular formula of Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate is C11H10BrNO3, and its molecular weight is approximately 270.10 g/mol. The compound is typically obtained as a white crystalline solid with a melting point ranging from 105 to 107°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water.
Synthesis Methods
The synthesis of Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate can be achieved through several routes, each offering unique advantages and challenges. One common approach involves the reaction of 4-cyanobenzaldehyde with bromoacetyl bromide in the presence of a base such as triethylamine or pyridine. The resulting α-bromoketone intermediate is then subjected to esterification with methanol to yield the final product. This method provides high yields and good purity but requires careful control of reaction conditions to avoid side reactions.
Another synthetic route involves the use of a Michael addition reaction between 4-cyanobenzaldehyde and an appropriate Michael donor followed by bromination and esterification. This approach offers greater synthetic versatility and can be adapted to incorporate various substituents on the benzene ring or the alkyl chain.
Applications in Medicinal Chemistry
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate has found applications in various areas of medicinal chemistry due to its unique structural features and reactivity. One notable area is its use as an intermediate in the synthesis of biologically active compounds. For example, recent studies have demonstrated that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines. The bromoalkyl moiety can serve as a bioisostere for other functional groups, allowing for the design of novel molecules with improved pharmacological profiles.
In addition to its potential as an antitumor agent, Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate has also been explored for its anti-inflammatory properties. Research has shown that certain derivatives of this compound can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for the treatment of inflammatory diseases.
Recent Research Advancements
The ongoing research on Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives designed to enhance the antitumor activity of this compound. The researchers found that introducing specific substituents on the benzene ring significantly improved the potency against various cancer cell lines while reducing toxicity towards normal cells.
Another study focused on the anti-inflammatory properties of Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate. The results showed that certain derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs with reduced side effects compared to existing COX inhibitors.
Conclusion
Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate (CAS No. 1804275-88-4) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for the development of novel therapeutic agents targeting cancer and inflammatory diseases. Ongoing research continues to explore new derivatives and applications, further highlighting its importance in modern drug discovery efforts.
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